molecular formula C11H12N2O3 B1461219 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid CAS No. 6646-65-7

4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid

Cat. No.: B1461219
CAS No.: 6646-65-7
M. Wt: 220.22 g/mol
InChI Key: XNEGUTSSQSNXMQ-UHFFFAOYSA-N
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Description

“4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid” is a chemical compound with the molecular formula C11H12N2O3 . It has an average mass of 220.225 Da and a monoisotopic mass of 220.084793 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.23 . It is a solid at room temperature . The melting point is reported to be between 252-253°C .

Scientific Research Applications

Synthesis of Complex Molecules

Research has shown that derivatives of 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid are utilized in synthesizing complex molecules. For instance, unsaturated α-acyloxybenzothiazoleamides have been synthesized via the Passerini three-component reaction, showcasing the molecule's utility in creating benzothiazole acyloxyamides with potential applications in material science and medicinal chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).

Sensing Technologies

In another innovative application, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been used as a photolabile protecting group for the optical gating of synthetic ion channels. This application demonstrates the molecule's role in developing light-controlled nanofluidic devices for potential use in sensing and information processing technologies (Ali et al., 2012).

Potential Therapeutic Agents

Furthermore, novel indole-based hybrid oxadiazole scaffolds incorporating 4-(1H-indol-3-yl)butanoic acid have been synthesized and evaluated for their inhibitory potential against urease enzyme, indicating their potential as therapeutic agents. These compounds have shown potent inhibition, suggesting applications in drug development for diseases associated with urease activity (Nazir et al., 2018).

Advanced Material Synthesis

Additionally, research into conjugated microporous poly-benzothiadiazoles modified with water-dispersible alkyne groups has been conducted. These polymer networks, related to the chemical framework of interest, have been used as heterogeneous photocatalysts for singlet oxygen generation, showcasing their application in environmental and material chemistry (Urakami, Zhang, & Vilela, 2013).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)3-1-2-7-4-5-8-9(6-7)13-11(16)12-8/h4-6H,1-3H2,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEGUTSSQSNXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid
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4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid
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4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid
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4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid
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4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid
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4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid

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